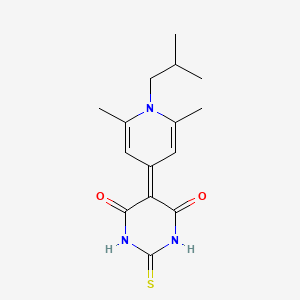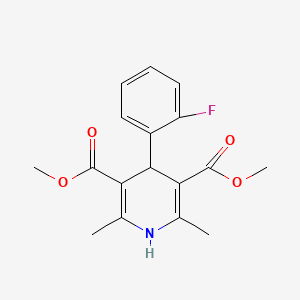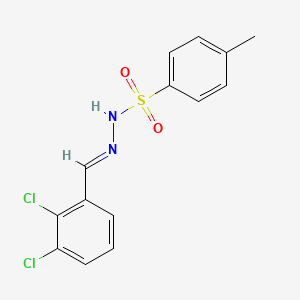![molecular formula C17H19N3O3 B5525275 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)
3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This section introduces the chemical compound "3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide." Although specific studies directly focusing on this compound were not found, the information can be derived from related research on similar compounds within the same class, such as isoxazoles and methoxy-indoles, which are known for their versatile chemical and pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, including the creation of isoxazole rings and methoxy-indole structures. For instance, Zhang et al. (2011) detailed the synthesis and structural studies of related compounds, emphasizing the use of X-ray diffraction, NMR spectroscopy, and DFT calculations to characterize the newly synthesized molecules (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds like 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide can be characterized using X-ray crystallography, NMR, and computational methods. The structure often reveals intricate details such as hydrogen bonds and π-π stacking, which are critical for the compound's properties and interactions (Zhang et al., 2011).
Applications De Recherche Scientifique
Polymer Science and Drug Delivery
Poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery applications. A study by Convertine et al. (2004) reported on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM), emphasizing the importance of selecting suitable chain transfer agents and initiating species for achieving a controlled/"living" polymerization process. This research is crucial for developing smart drug delivery systems, indicating the potential for similar methodologies to be applied to the synthesis or modification of compounds like 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide for biomedical applications (Convertine et al., 2004).
Medicinal Chemistry: Alzheimer's Disease
Histone Deacetylase 6 Inhibitors : A series of 5-aroylindolyl-substituted hydroxamic acids were developed, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated the ability to decrease the level of phosphorylation and aggregation of tau proteins, showing neuroprotective activity and the potential to ameliorate impaired learning and memory in Alzheimer's disease models. This suggests the utility of indole and isoxazole derivatives in designing treatments for neurodegenerative diseases (Lee et al., 2018).
Synthetic Chemistry: Novel Derivatives and Methodologies
Indole-Benzimidazole Derivatives : The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids and substituted o-phenylenediamines under high-temperature conditions shows the versatility of indole derivatives in creating bioactive compounds. This work by Wang et al. (2016) underscores the potential for synthesizing diverse compounds with therapeutic applications, hinting at the broader synthetic utility of compounds related to 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide in drug discovery and development (Wang et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-methoxy-1H-indol-2-yl)methyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10(2)15-8-16(23-20-15)17(21)18-9-12-6-11-7-13(22-3)4-5-14(11)19-12/h4-8,10,19H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOYZHDVJXNVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)NCC2=CC3=C(N2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)


![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)